molecular formula C21H20N2O4S B4834815 Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate

Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate

Cat. No.: B4834815
M. Wt: 396.5 g/mol
InChI Key: WXNDSNVRMOXMJV-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate is a complex organic compound that features a benzofuran core. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate typically involves multi-step organic reactions. The benzofuran core can be synthesized through iodine-induced cyclization of appropriate precursors . The final compound is obtained by reacting the benzofuran derivative with isopropyl 4-aminobenzoate under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran core can lead to the formation of benzofuran-2-carboxylic acid derivatives .

Scientific Research Applications

Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzofuran core with a carbamothioylamino group enhances its potential as a therapeutic agent.

Properties

IUPAC Name

propan-2-yl 4-[(3-methyl-1-benzofuran-2-carbonyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-12(2)26-20(25)14-8-10-15(11-9-14)22-21(28)23-19(24)18-13(3)16-6-4-5-7-17(16)27-18/h4-12H,1-3H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNDSNVRMOXMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=C(C=C3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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